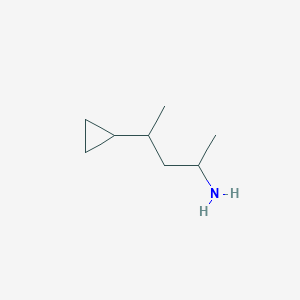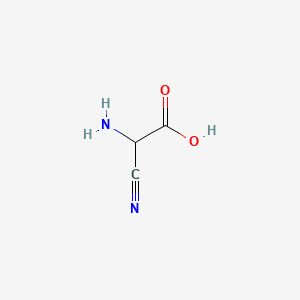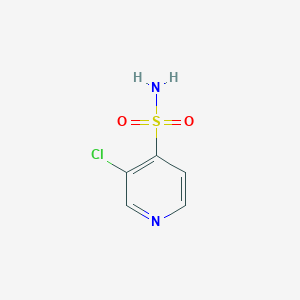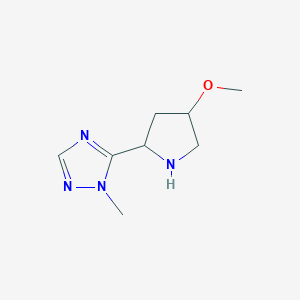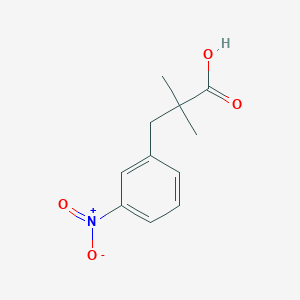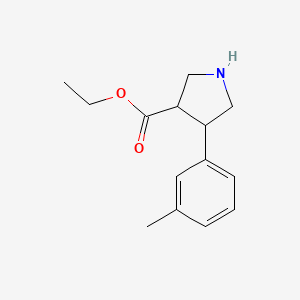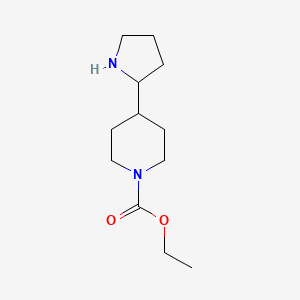
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: is a chemical compound with the following structural formula:
C8H15NO2
It belongs to the class of piperidinecarboxylic acids , which are compounds containing a piperidine ring bearing a carboxylic acid group . The compound’s systematic name reflects its structure: an ethyl ester of piperidine-1-carboxylic acid, substituted at the 4-position with a pyrrolidin-2-yl group.
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate involves several steps. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine, leading to intermediate pyrrolidine derivatives. These intermediates are then further transformed to yield the desired compound .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial in industrial processes.
Chemical Reactions Analysis
Reactivity:
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the pyrrolidine or piperidine rings.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrolidine or piperidine nitrogen.
Cyclization: Formation of ring structures involving neighboring atoms.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:
Reductive Amination: Use reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: React with ethyl alcohol and a strong acid catalyst.
Major Products: The major products formed from these reactions include various derivatives of the pyrrolidine-piperidine scaffold, each with distinct properties and applications.
Scientific Research Applications
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Biological Studies: Investigating interactions with biological targets.
Industry: For the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action depends on its specific use. It may interact with receptors, enzymes, or other cellular components, affecting biological processes.
Comparison with Similar Compounds
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: shares similarities with related compounds, such as:
Pyrrolidine Derivatives: Explore the unique features of this compound compared to other pyrrolidine-based molecules.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
ethyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-12(15)14-8-5-10(6-9-14)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
PCCUJMJTYWOQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




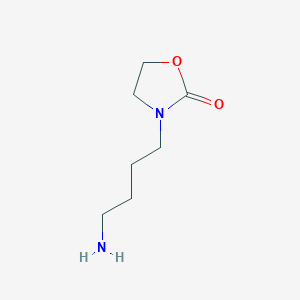
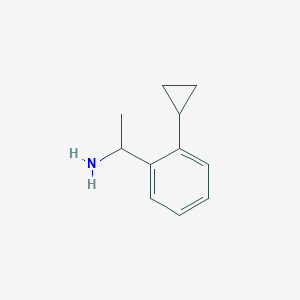
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)

